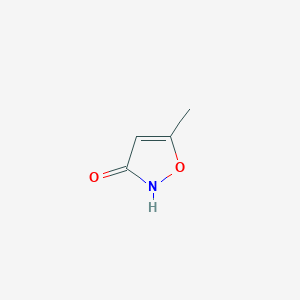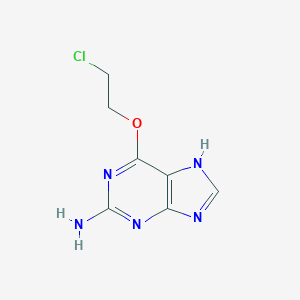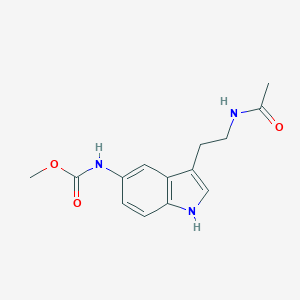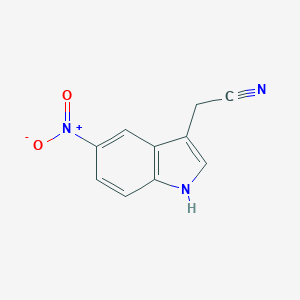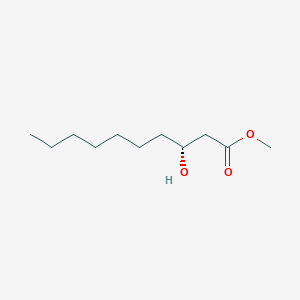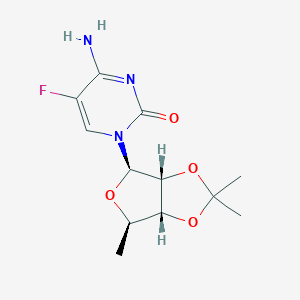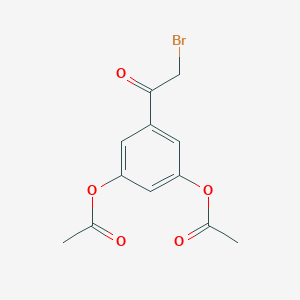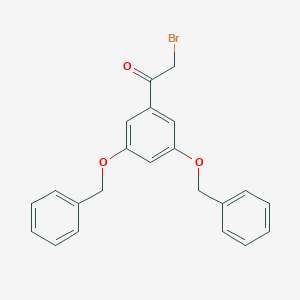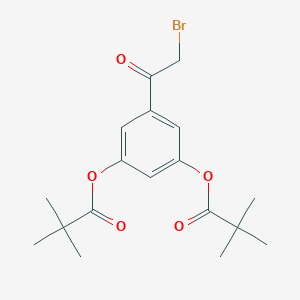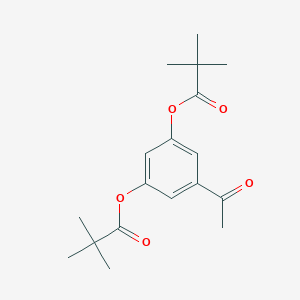
4-(2,3-Dihydroxypropoxy)phenylbiguanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydroxypropoxy)phenylbiguanide, also known as PHMB, is a biguanide compound that has been used in various scientific research applications. It is a broad-spectrum antimicrobial agent that has been widely studied for its potential use in medical, industrial, and environmental applications.
Mechanism Of Action
The mechanism of action of 4-(2,3-Dihydroxypropoxy)phenylbiguanide involves the disruption of the cell membrane of microorganisms, leading to cell death. 4-(2,3-Dihydroxypropoxy)phenylbiguanide can interact with the negatively charged components of the cell membrane, such as phospholipids and lipopolysaccharides, and disrupt the membrane integrity. This can cause leakage of intracellular components, such as proteins and nucleic acids, leading to cell death.
Biochemical And Physiological Effects
4-(2,3-Dihydroxypropoxy)phenylbiguanide can have biochemical and physiological effects on different organisms, depending on the concentration and exposure time. In humans, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have low toxicity and is generally safe for topical use. However, prolonged exposure to high concentrations of 4-(2,3-Dihydroxypropoxy)phenylbiguanide can cause skin irritation and sensitization. In aquatic organisms, 4-(2,3-Dihydroxypropoxy)phenylbiguanide can have acute and chronic toxicity, which can affect their growth, reproduction, and survival.
Advantages And Limitations For Lab Experiments
4-(2,3-Dihydroxypropoxy)phenylbiguanide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which can be useful for studying the effects of microorganisms on different systems. Another advantage is its stability and solubility, which can make it easier to handle and use in lab experiments. However, one limitation is the potential for 4-(2,3-Dihydroxypropoxy)phenylbiguanide to interfere with other compounds or assays, which can affect the accuracy and reproducibility of the results.
Future Directions
There are several future directions for 4-(2,3-Dihydroxypropoxy)phenylbiguanide research, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential use in different medical and environmental applications, and the study of its mechanisms of action and toxicity in different organisms. Additionally, the combination of 4-(2,3-Dihydroxypropoxy)phenylbiguanide with other compounds or technologies may enhance its efficacy and reduce its limitations in various applications.
Synthesis Methods
4-(2,3-Dihydroxypropoxy)phenylbiguanide can be synthesized using different methods, including the reaction of 2,3-dihydroxypropylamine with 4-chlorophenylbiguanide, or the reaction of 4-chlorophenylbiguanide with 2,3-dihydroxypropyl chloride. The synthesis method can affect the purity and yield of 4-(2,3-Dihydroxypropoxy)phenylbiguanide, which can impact its efficacy and safety in various applications.
Scientific Research Applications
4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used in different scientific research applications, such as wound healing, water treatment, and food preservation. In wound healing, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have antimicrobial and anti-inflammatory effects, which can promote wound healing and prevent infections. In water treatment, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a disinfectant to control the growth of microorganisms, such as bacteria and algae. In food preservation, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a preservative to prevent the growth of spoilage and pathogenic microorganisms.
properties
CAS RN |
109351-12-4 |
|---|---|
Product Name |
4-(2,3-Dihydroxypropoxy)phenylbiguanide |
Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-carbamimidoyl-1-[4-(2,3-dihydroxypropoxy)phenyl]guanidine |
InChI |
InChI=1S/C11H17N5O3/c12-10(13)16(11(14)15)7-1-3-9(4-2-7)19-6-8(18)5-17/h1-4,8,17-18H,5-6H2,(H3,12,13)(H3,14,15) |
InChI Key |
ZJLAFPISHSXOSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
Canonical SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)
